molecular formula C18H24N2O5S B2882048 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 868215-81-0

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2882048
CAS No.: 868215-81-0
M. Wt: 380.46
InChI Key: NRJRDWPIXBKJIV-UHFFFAOYSA-N
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Description

The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethoxyphenyl)acetamide is a thiomorpholine-derived acetamide featuring a 3,5-dioxo ring system with diethyl substituents at the 2- and 6-positions. Its structure combines a thiomorpholine core (a sulfur-containing six-membered heterocycle) with a 2,5-dimethoxyphenylacetamide moiety.

Properties

IUPAC Name

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-5-14-17(22)20(18(23)15(6-2)26-14)10-16(21)19-12-9-11(24-3)7-8-13(12)25-4/h7-9,14-15H,5-6,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJRDWPIXBKJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic molecule characterized by a complex structure featuring a thiomorpholine ring and an acetamide group. Its molecular formula is C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S with a molecular weight of approximately 350.43 g/mol. The presence of two ethyl groups and methoxy substituents suggests potential biological activity that warrants thorough investigation.

Chemical Structure and Properties

The structural characteristics of the compound are significant for its biological activity. The thiomorpholine moiety often correlates with various pharmacological effects, including enzyme inhibition and antimicrobial properties. The methoxy groups may enhance solubility and bioactivity, making the compound a candidate for medicinal chemistry applications.

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit notable biological activities:

  • Antimicrobial Activity : The thiomorpholine structure is associated with antimicrobial effects, suggesting this compound may inhibit bacterial growth.
  • Enzyme Inhibition : Similar compounds have demonstrated moderate enzyme inhibition, potentially affecting metabolic pathways.
  • Anticancer Properties : Structural analogs have shown promise in anticancer assays, indicating potential therapeutic applications.

Comparative Analysis

A comparative analysis of structurally related compounds provides insight into the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
N-(2-methoxyphenyl)acetamideSimilar acetamide structureModerate enzyme inhibition
2-(3-methoxyphenyl)-N-acetylthiomorpholineContains a thiomorpholine ringAntimicrobial activity
2-(4-chlorophenyl)-N-acetylthiomorpholineChlorine substitution instead of ethylAnticancer properties

The unique combination of substituents in This compound may enhance its solubility and bioactivity compared to other similar compounds.

Synthesis and Derivatization

The synthesis typically involves multi-step pathways requiring careful optimization of reaction conditions to maximize yield and purity. Common methods include:

  • Formation of the Thiomorpholine Ring : This involves cyclization reactions that form the core structure.
  • Acetamide Formation : The acetamide group is introduced through acylation reactions.
  • Substitution Reactions : The introduction of ethyl and methoxy groups can be achieved through various substitution methods.

Case Studies

Research has begun to explore the therapeutic potential of this compound through in vitro and in vivo studies.

  • In Vitro Studies : Initial assays have shown promising results in inhibiting specific bacterial strains, suggesting its potential as an antimicrobial agent.
  • In Vivo Efficacy : Animal models are being utilized to assess the anticancer properties and overall safety profile of the compound.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying its activity. Studies focusing on molecular docking and interaction with specific biological targets will enhance understanding of its pharmacological potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The European Patent EP3348550A1 (2018) describes multiple benzothiazole-acetamide derivatives, which serve as structural analogues to the target compound. Key comparisons include:

Compound Name Core Structure Substituents (R1, R2, etc.) Yield (%) Melting Point (°C) Key Features
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Compound 29) Benzothiazole-acetamide R1 = CF3; R2 = 2,5-dimethoxyphenyl 31 146–147 Microwave-assisted synthesis; trifluoromethyl group enhances lipophilicity
N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole-acetamide R1 = Cl; R2 = 2,5-dimethoxyphenyl Not reported Not reported Chlorine substituent may improve binding affinity to hydrophobic targets
N-(6-Methoxybenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole-acetamide R1 = OCH3; R2 = 2,5-dimethoxyphenyl Not reported Not reported Methoxy group balances solubility and membrane permeability

Key Differences and Implications:

Core Heterocycle :

  • The target compound’s thiomorpholine-dione core (with sulfur and two ketone groups) contrasts sharply with the benzothiazole cores of the patent compounds. Thiomorpholine derivatives are less common in medicinal chemistry but offer unique electronic and steric properties due to the sulfur atom and dioxo groups, which may influence receptor binding or metabolic stability .
  • Benzothiazole analogues, such as Compound 29, are well-studied for their bioactivity (e.g., kinase inhibition, antimicrobial effects) due to their planar aromatic structure and ability to engage in π-π interactions .

Substituent Effects :

  • The 2,5-dimethoxyphenyl group is shared across the target compound and several patent analogues. This moiety likely contributes to solubility via methoxy groups while maintaining aromatic interactions .
  • The diethyl groups on the thiomorpholine ring in the target compound may increase lipophilicity compared to the halogenated (e.g., CF3, Cl) or methoxy-substituted benzothiazoles. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Accessibility :

  • The patent compounds were synthesized via microwave-assisted reactions (e.g., Compound 29: 7 minutes at 150°C, 31% yield ), suggesting efficient routes for benzothiazole-acetamides. In contrast, the synthesis of the thiomorpholine-dione derivative likely requires more complex steps due to the instability of the dioxo ring system.

Biological Activity: While biological data for the target compound are unavailable, benzothiazole analogues in the patent are implied to target enzymes or receptors due to their structural similarity to known bioactive molecules (e.g., kinase inhibitors). The thiomorpholine core’s sulfur atom could confer redox-modulating properties or alter metabolic pathways .

Q & A

Q. What crystallographic data are available for related compounds?

  • X-ray diffraction of analogs (e.g., N-(3,5-dimethylphenyl)-2-(thiazol-4-yl)acetamide) reveals planar conformations critical for π-π stacking in enzyme active sites. Data deposition in CCDC (Cambridge Crystallographic Database) aids in modeling .

Methodological Resources

  • Spectral Libraries : PubChem CID 129184818 provides NMR/MS data for validation .
  • Synthesis Protocols : Refer to multi-step procedures in and for scalable routes .
  • Biological Assays : Antifungal protocols (CLSI M27) and cytotoxicity (MTT assay) are standardized in and .

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